Radafaxine
Overview
Description
Preparation Methods
Radafaxine is synthesized as an isolated isomer of hydroxybupropion, a potent metabolite of bupropion . The synthetic route involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S,3S)-hydroxybupropion.
Reaction Conditions: The reaction involves the use of 3-chlorophenyl and morpholine derivatives under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods involve large-scale crystallization and purification processes to obtain high-purity this compound.
Chemical Reactions Analysis
Radafaxine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced analogs.
Substitution: this compound undergoes substitution reactions with halogens and other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of norepinephrine-dopamine reuptake inhibitors.
Mechanism of Action
Radafaxine exerts its effects by inhibiting the reuptake of norepinephrine and dopamine. It has a higher potency for norepinephrine reuptake inhibition compared to dopamine reuptake inhibition . This selective inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and pain .
Comparison with Similar Compounds
Radafaxine is similar to other norepinephrine-dopamine reuptake inhibitors but has unique properties:
Manifaxine: Another analogue of bupropion, derived from this compound, studied for similar indications.
3-Chlorophenmetrazine: Shares structural similarities but differs in its pharmacological profile.
This compound’s unique selectivity for norepinephrine reuptake inhibition makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-TVQRCGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318447 | |
Record name | Radafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192374-14-4, 233600-52-7 | |
Record name | Radafaxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192374-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Radafaxine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192374144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Radafaxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11790 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Radafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RADAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q47741214K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Radafaxine?
A1: this compound functions as a noradrenergic and dopaminergic reuptake inhibitor. [, ] This means it primarily acts within the central nervous system to increase the levels of norepinephrine and dopamine in synapses by blocking their reuptake into presynaptic neurons. []
Q2: How does the slow and long-lasting dopamine transporter blockade by this compound relate to its potential for abuse?
A2: Studies suggest that the slow and long-lasting dopamine transporter blockade exhibited by this compound in the human brain could be linked to a lower potential for abuse and reinforcing effects. [] This is in contrast to drugs with a rapid and short-acting dopamine transporter blockade, which are often associated with a higher risk of addiction.
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